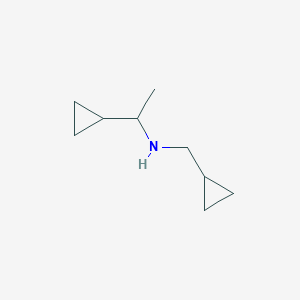

(1-Cyclopropylethyl)(cyclopropylmethyl)amine

Description

Significance of Cyclopropylamine (B47189) Motifs in Complex Molecular Scaffolds

The cyclopropylamine motif is a privileged structural element in medicinal chemistry and drug design. longdom.orgnih.gov Its incorporation into molecular scaffolds is a strategic approach used to enhance pharmacological properties. scientificupdate.com Cyclopropyl (B3062369) groups can increase metabolic stability, improve potency, and provide conformational constraint to a molecule, which can lead to better binding affinity with biological targets. nih.govhyphadiscovery.com

These motifs are integral to a variety of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds. longdom.org For instance, the cyclopropylamine core is a key feature in monoamine oxidase inhibitors (MAOIs), where it plays a role in modulating neurotransmitter activity. longdom.org In the realm of antibiotics, the fluoroquinolone drug trovafloxacin (B114552) contains a cyclopropylamine moiety. hyphadiscovery.comacs.org However, the metabolism of this particular motif can sometimes lead to the formation of reactive intermediates, a subject of significant research to understand and mitigate potential toxicity. nih.govhyphadiscovery.comacs.orgresearchgate.net Beyond medicine, cyclopropylamine derivatives are also utilized in the agricultural sector for the production of herbicides, fungicides, and insecticides. longdom.org

| Field | Application of Cyclopropylamine Motifs | Example Compounds/Classes |

| Pharmaceuticals | Building block for therapeutic agents | Antidepressants (MAOIs), Antivirals, Anticancer drugs, Trovafloxacin longdom.orgacs.org |

| Agrochemicals | Component in crop protection products | Herbicides, Fungicides, Insecticides longdom.org |

| Material Science | Synthesis of specialty polymers and coatings | High-performance materials with enhanced mechanical/thermal properties longdom.org |

| Drug Discovery | Molecular design and optimization | Used to increase potency, metabolic stability, and solubility nih.govscientificupdate.com |

Unique Structural and Electronic Properties of the Cyclopropane (B1198618) Ring and its Influence on Reactivity

The cyclopropane ring possesses a unique set of structural and electronic properties that distinguish it from other cycloalkanes and acyclic systems. These properties are a direct consequence of the significant ring strain inherent in its triangular structure. wikipedia.orglibretexts.org

Angle and Torsional Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a substantial deviation from the ideal 109.5° sp³ tetrahedral angle. wikipedia.orgmasterorganicchemistry.com This deviation results in significant angle strain. libretexts.orgmasterorganicchemistry.com Additionally, the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, which introduces torsional strain. wikipedia.org The total ring strain is approximately 27.5 kcal/mol. youtube.com

Bonding: To accommodate the 60° bond angles, the carbon-carbon bonds in cyclopropane are not linear. Instead, they are described as "bent bonds" or "Walsh orbitals," where the inter-orbital angle is about 104°. wikipedia.orgyoutube.com This bending causes the C-C bonds to have increased p-character (sp³·⁷⁴ hybridization), making them weaker than typical C-C single bonds and imparting some properties reminiscent of a carbon-carbon double bond. wikipedia.orgyoutube.com Consequently, cyclopropane and its derivatives can undergo ring-opening reactions that are not observed in larger, less strained cycloalkanes. wikipedia.org

C-H Bonds: In contrast to the weakened C-C bonds, the C-H bonds in cyclopropane are shorter and stronger than those in typical alkanes. hyphadiscovery.comthieme-connect.de This is attributed to the increased s-character of the carbon orbitals forming these bonds (sp²·⁴⁶ hybridization). youtube.com The high C-H bond dissociation energy often makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, a property strategically used in drug design. hyphadiscovery.com

These unique electronic features significantly influence the reactivity of the attached amine group. The proximity of the strained ring can affect the basicity and nucleophilicity of the nitrogen atom and enables a variety of chemical transformations, including substitution, addition, and cycloaddition reactions. acs.orglongdom.orgrsc.org

| Property | Description | Consequence |

| Bond Angles | C-C-C angles are 60° wikipedia.org | High angle strain masterorganicchemistry.com |

| C-C Bonds | Described as "bent bonds" with increased p-character wikipedia.orgyoutube.com | Weaker than normal C-C bonds; ring behaves somewhat like an alkene wikipedia.orgyoutube.com |

| C-H Bonds | Shorter and stronger than in typical alkanes due to high s-character hyphadiscovery.comthieme-connect.de | Reduced susceptibility to oxidative metabolism hyphadiscovery.com |

| Strain Energy | Approximately 27.5 kcal/mol youtube.com | High reactivity; enables ring-opening reactions longdom.orgwikipedia.org |

Overview of Research Trajectories for Alkyl-Substituted Cyclopropylamines

Research into alkyl-substituted cyclopropylamines is a dynamic area of organic chemistry, primarily driven by their value as versatile building blocks for creating more complex molecules, particularly for pharmaceutical and agrochemical applications. google.comnih.gov

A major research focus is the development of novel and efficient synthetic methodologies. acs.org This includes creating scalable processes for producing optically active (non-racemic) 1-cyclopropyl alkyl-1-amines, which are crucial for the synthesis of modern pharmaceuticals. google.com Synthetic strategies often involve the adaptation of classical cyclopropanation methods, the Curtius rearrangement, and Kulinkovich-type reactions applied to amides and nitriles. acs.orgnih.gov

Another significant avenue of research involves exploring the structure-activity relationships (SAR) of molecules containing these motifs. For example, α-substituted cyclopropylamine derivatives have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (KDM1A), which is a target in cancer therapy. nih.gov These studies involve systematically modifying the alkyl and aryl substituents on the cyclopropylamine scaffold to optimize inhibitory potency and selectivity. nih.gov

Furthermore, the unique reactivity of the cyclopropylamine moiety is being harnessed in novel chemical transformations. Recent research has shown their utility in asymmetric [3+2] photocycloaddition reactions, providing a powerful tool for constructing enantioenriched five-membered rings, which are common frameworks in bioactive compounds. rsc.org The metabolism and potential for bioactivation of cyclopropylamines also remain a critical area of investigation to ensure the safety of new chemical entities containing this functional group. hyphadiscovery.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-N-(cyclopropylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7(9-4-5-9)10-6-8-2-3-8/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQPFPLLJTHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 1 Cyclopropylethyl Cyclopropylmethyl Amine and Analogous Highly Substituted Cyclopropylamines

Stereoselective and Enantioselective Synthetic Routes

The construction of multiple stereocenters on and adjacent to a cyclopropane (B1198618) ring presents a formidable synthetic challenge. Modern catalytic methods have emerged as powerful tools to address this, enabling the synthesis of diastereomerically and enantiomerically enriched cyclopropylamines.

Asymmetric Catalysis in Cyclopropylamine (B47189) Formation

Asymmetric catalysis offers the most direct and atom-economical approach to chiral cyclopropylamines, creating stereocenters with high fidelity using substoichiometric amounts of a chiral catalyst. Palladium and rhodium complexes have proven particularly effective in this domain.

The direct functionalization of inert C–H bonds is a powerful strategy for molecular construction. Palladium(II) catalysis has been successfully applied to the enantioselective C–H functionalization of cyclopropylmethylamines, providing a direct route to chiral, highly substituted derivatives. thieme-connect.comdicp.ac.cn These reactions typically proceed through a directed C–H activation mechanism, where an amine or a protected amine functionality coordinates to the palladium center, guiding the catalyst to a specific C–H bond.

A key breakthrough in this area involves the arylation of cyclopropyl (B3062369) C(sp³)–H bonds. dicp.ac.cn Utilizing a chiral mono-N-protected amino acid (MPAA) ligand, such as N-acetylisoleucine, a Pd(II) catalyst can effectively arylate the γ-C–H bond of a cyclopropylmethylamine substrate with high enantioselectivity. dicp.ac.cnacs.org This transformation is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle. The chiral ligand environment is crucial for differentiating between the prochiral C–H bonds of the cyclopropane ring, leading to the formation of a single enantiomer of the cis-aryl-cyclopropylmethylamine product with excellent enantiomeric excess (ee). dicp.ac.cn

More recently, the development of chiral bidentate thioether ligands has expanded the scope of this methodology. thieme-connect.com These ligands enable the Pd-catalyzed enantioselective C–H functionalization of free, unprotected aliphatic amines, which represents a significant advance in synthetic efficiency by avoiding protection-deprotection steps. thieme-connect.com This system is versatile, facilitating not only arylation via a Pd(II)/Pd(IV) cycle but also olefination and carbonylation reactions through a compatible Pd(II)/Pd(0) catalytic pathway, thus providing access to a diverse range of chiral γ-functionalized free amines. thieme-connect.com

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Ref. |

| Pd(OAc)₂ / MPAA (Ac-Ile-OH) | Arylation | Cyclopropylmethylamine | cis-Aryl-cyclopropylmethylamine | 60-85 | 90-99.5 | dicp.ac.cn |

| Pd(OAc)₂ / Chiral Thioether | Arylation | Free Cyclopropylmethylamine | γ-Aryl Free Amine | 50-92 | 80-97 | thieme-connect.com |

| Pd(OAc)₂ / Chiral Thioether | Olefination | Free Cyclopropylmethylamine | γ-Olefinated Free Amine | 45-71 | 90-96 | thieme-connect.com |

This table summarizes selected results from Palladium(II)-catalyzed enantioselective C–H functionalization reactions for the synthesis of chiral cyclopropylamine derivatives.

Rhodium(I) complexes are highly effective catalysts for a variety of asymmetric transformations, including enantioselective additions to unsaturated systems. In the context of cyclopropylamine synthesis, Rh(I) catalysis has been employed for the highly enantioselective addition of organoboron reagents to imines, constituting a direct method for preparing chiral amines bearing a cyclopropyl group.

One notable example is the rhodium-catalyzed enantioselective addition of tricyclopropylboroxin to N-sulfonylimines. thieme-connect.com This reaction, utilizing a chiral diene ligand, constructs α-cyclopropyl-substituted amine derivatives with high yields and exceptional enantioselectivity. thieme-connect.com The process involves the transfer of a cyclopropyl group from the boroxin to the imine carbon, with the chiral rhodium catalyst controlling the facial selectivity of the addition to create a new stereocenter. This method is effective for a range of aromatic imines, affording the corresponding chiral protected amines in up to 99% ee. thieme-connect.com

Furthermore, rhodium catalysis has demonstrated remarkable selectivity in reactions involving cyclopropane precursors. For instance, the highly chemo-, regio-, and enantioselective hydroformylation of trisubstituted cyclopropenes using a Rh(I) catalyst provides access to chiral aldehydes with a quaternary carbon center on the cyclopropane ring. nih.gov While not a direct amination, this transformation underscores the ability of chiral rhodium catalysts to control stereochemistry in additions to the strained double bond of a cyclopropene (B1174273), a key intermediate in other cyclopropylamine syntheses. Similarly, Rh-catalyzed asymmetric hydroamination of keto-vinylidenecyclopropanes has been developed to afford chiral amine products with outstanding enantioselectivities. nih.gov

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Ref. |

| [Rh(cod)₂]BF₄ / Chiral Diene | Cyclopropyl Addition | N-Sulfonylimine | α-Cyclopropyl Amine Derivative | 75-95 | 96-99 | thieme-connect.com |

| Rh(acac)(CO)₂ / Chiral Ligand | Hydroformylation | Trisubstituted Cyclopropene | Chiral Cyclopropane Aldehyde | 70-98 | 92-99 | nih.gov |

| [Rh(cod)Cl]₂ / Chiral Ligand | Hydroamination | Keto-vinylidenecyclopropane | Chiral Allylic Amine | 72-95 | 93->99 | nih.gov |

This table presents key findings in Rhodium(I)-catalyzed enantioselective additions relevant to the synthesis of chiral cyclopropylamine scaffolds.

Diastereoselective Approaches

Diastereoselective methods are instrumental in the synthesis of complex molecules with multiple stereocenters, often relying on substrate control or chiral auxiliaries to direct the stereochemical outcome. For highly substituted cyclopropylamines, several powerful diastereoselective strategies have been developed.

A highly diastereoselective formal nucleophilic substitution of bromocyclopropanes provides an efficient route to densely substituted cyclopropylamines. researchgate.net This transformation is not a direct SN2′ reaction but proceeds through a two-step sequence involving a base-assisted dehydrohalogenation to form a highly reactive cyclopropene intermediate, followed by the nucleophilic addition of an amine across the strained double bond. researchgate.netacs.org

The stereoselectivity of the nucleophilic addition is a key feature of this methodology. The facial selectivity of the attack on the cyclopropene intermediate can be controlled by steric hindrance or by the presence of a directing group on the substrate, such as an amide or carboxylate. researchgate.netnih.gov In many cases, the initial kinetic product of the addition can be epimerized under basic conditions to the more thermodynamically stable trans-isomer, resulting in very high diastereoselectivity. nih.gov This method has been successfully applied to the synthesis of enantiomerically enriched cyclopropylamines by starting with chiral, non-racemic bromocyclopropanes, where the existing stereocenter on the cyclopropane backbone directs the configuration of the newly formed stereocenters. acs.orgacs.org

| Substrate | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Ref. |

| 2-Bromocyclopropylcarboxamide | Pyrrole | >20:1 | 85 | nih.gov |

| Chiral Bromocyclopropane | N-Methylaniline | 3:1 | 55 | acs.org |

| Chiral Bromocyclopropane | Ethyl-N-aniline | 13:1 | 62 | acs.org |

| 2-Bromocyclopropylcarboxylate | Benzylamine | >25:1 | 78 | researchgate.net |

This table showcases the diastereoselectivity achieved in the formal SN2' substitution of various bromocyclopropanes with nitrogen-based nucleophiles.

An innovative diastereoselective synthesis of trans-cyclopropylamines has been developed utilizing the unique reactivity of zinc homoenolates. Metal homoenolates are typically generated by the C-C bond cleavage of cyclopropanols and are well-established as nucleophiles. However, this strategy leverages the electrophilic character of zinc homoenolates.

The process begins with the ring-opening of a cyclopropanol (B106826) with a zinc salt (e.g., Zn(NTf₂)₂) to form a zinc homoenolate. In the presence of a nucleophilic amine, this intermediate acts as a carbonyl electrophile, undergoing trapping by the amine. The resulting adduct then undergoes a subsequent ring-closure to furnish a highly valuable trans-2-substituted cyclopropylamine with high diastereoselectivity. This method avoids the need for pre-functionalized starting materials and provides direct access to the thermodynamically favored trans-isomer. The utility of this strategy has been demonstrated in the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor, highlighting its applicability to medicinally relevant targets.

| Cyclopropanol Substrate | Amine Nucleophile | Product | Diastereomeric Ratio (dr) | Yield (%) | Ref. |

| 1-Phenylcyclopropanol | Benzylamine | trans-2-Phenyl-N-benzylcyclopropylamine | >20:1 | 85 | |

| 1-Phenylcyclopropanol | Morpholine | trans-4-(2-Phenylcyclopropyl)morpholine | >20:1 | 91 | |

| 1-(4-Methoxyphenyl)cyclopropanol | Piperidine | trans-1-(2-(4-Methoxyphenyl)cyclopropyl)piperidine | >20:1 | 86 | |

| 1-Cyclohexylcyclopropanol | Aniline | trans-N-(2-Cyclohexylcyclopropyl)aniline | 19:1 | 70 |

This table illustrates the scope and high diastereoselectivity of the zinc homoenolate trapping methodology for the synthesis of trans-cyclopropylamines.

Chiral Auxiliary and Ligand Design in Cyclopropylamine Synthesis

Achieving high enantioselectivity in the synthesis of chiral cyclopropylamines often relies on the strategic use of chiral auxiliaries and ligands. A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. researchgate.net This approach has been successfully applied to cyclopropanation reactions, where the auxiliary biases the approach of the cyclopropanating agent. nih.gov

Evans' oxazolidinone auxiliaries, for instance, are effective in directing the stereoselective alkylation and aldol (B89426) reactions that can precede cyclopropanation, thereby setting key stereocenters. researchgate.net Similarly, the use of chiral N-sulfinyl α-chloro ketimines allows for the diastereoselective synthesis of N-(1-substituted cyclopropyl)-tert-butanesulfinamides upon reaction with Grignard reagents. nih.gov The sulfinyl group acts as a powerful chiral directing group, and its subsequent removal affords the desired enantioenriched primary cyclopropylamine. nih.gov

In catalyst-centered approaches, the design of chiral ligands for the metal center is paramount. The principle of C2 symmetry has been a guiding concept in ligand design, as it can reduce the number of possible transition states and thereby enhance enantioselectivity. nih.gov Ligands like Kagan's DIOP and Knowles' DiPAMP were early examples that demonstrated the power of this concept in asymmetric catalysis. nih.gov More recently, modular, non-symmetrical ligands, such as P,N-ligands (e.g., PHOX ligands), have proven highly effective, outperforming traditional symmetrical ligands in many cases by combining different electronic and steric properties. nih.gov The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has also expanded the toolbox for asymmetric catalysis, enabling highly stereocontrolled C-H functionalization reactions. nih.gov

| Ligand/Auxiliary Type | General Structure/Example | Application in Cyclopropylamine Synthesis | Key Feature |

| Oxazolidinone Auxiliary | Evans' Auxiliaries | Asymmetric alkylation/aldol reactions of precursors. researchgate.net | Covalently attached, controls facial selectivity via steric hindrance. |

| Sulfinamide Auxiliary | tert-Butanesulfinamide | Asymmetric synthesis from N-sulfinyl ketimines. nih.gov | Directs addition of nucleophiles, readily cleaved. |

| C2-Symmetric Diphosphines | DIOP, DiPAMP, BINAP | Metal-catalyzed asymmetric cyclopropanation. nih.gov | Reduces the number of possible diastereomeric transition states. |

| P,N-Ligands | PHOX (Phosphinooxazolines) | Metal-catalyzed asymmetric reactions. nih.gov | Modular design allows for fine-tuning of steric and electronic properties. |

| Chiral Dioxaborolanes | Charette's Ligand | Asymmetric Simmons-Smith cyclopropanation of allylic alcohols. acs.org | Forms a chiral complex with the zinc reagent to direct methylene (B1212753) transfer. |

Classical and Modern Cyclopropanation Strategies Applied to Amine Precursors

Classical cyclopropanation methods have been adapted and refined to allow for the direct incorporation of a nitrogen functionality, providing efficient routes to cyclopropylamines.

Simmons-Smith and Metal-Carbenoid Cyclopropanation Variants

The Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid (ICH₂ZnI), is a cornerstone of cyclopropane synthesis. nih.govwikipedia.org The reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. wikipedia.org A significant challenge in applying this reaction to allylic amines is a competing pathway involving the formation of an ammonium (B1175870) ylide. nih.gov

To circumvent ylide formation and promote cyclopropanation, chelating groups can be installed in proximity to the amine. Incorporating a hydroxyl group, for example, allows for the formation of a stable zinc chelate that directs the carbenoid to the nearby double bond with high diastereoselectivity. nih.gov Chiral amino alcohols like pseudoephedrine have been successfully employed as chiral auxiliaries for this purpose. nih.gov

Several modifications to the original Simmons-Smith conditions have expanded its scope and utility:

Furukawa Modification: Uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often results in faster and more reproducible reactions, particularly for substrates like vinyl ethers. wikipedia.org

Shi Modification: Employs trifluoroacetic acid with diethylzinc and diiodomethane to generate a more nucleophilic carbenoid (CF₃CO₂ZnCH₂I), enabling the cyclopropanation of less reactive, electron-deficient alkenes. wikipedia.org

These variants, particularly when combined with directing groups on the amine precursor, offer powerful and diastereoselective methods for synthesizing cyclopropylamines. rsc.org

| Reagent System | Carbenoid Species (Proposed) | Key Characteristics | Application to Amine Precursors |

| Simmons-Smith (Classic) | IZnCH₂I | Heterogeneous, requires activation of zinc. | Prone to N-ylide formation; requires directing groups. nih.gov |

| Furukawa Reagent | EtZnCH₂I | Homogeneous, more reactive and reproducible. wikipedia.org | Useful for turning cationically polymerizable olefins into cyclopropanes. wikipedia.org |

| Shi Reagent | CF₃CO₂ZnCH₂I | More nucleophilic carbenoid. wikipedia.org | Effective for electron-deficient alkenes. rsc.org |

Michael-Initiated Ring-Closure Reactions

Michael-Initiated Ring-Closure (MIRC) reactions provide a powerful alternative for constructing cyclopropane rings. This strategy involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, generating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

For the synthesis of cyclopropylamines, this can involve the reaction of a nucleophile with an α,β-unsaturated compound bearing a nitrogen substituent. The stereochemical outcome of MIRC reactions can be controlled through two main strategies:

Diastereoselective MIRC: This approach uses a chiral substrate, such as a Michael acceptor or a nucleophile containing a chiral auxiliary. The inherent chirality of the starting material directs the stereochemistry of the resulting cyclopropane. rsc.org

Enantioselective MIRC: This method employs a chiral catalyst to control the stereochemistry of the reaction between achiral reactants. Organocatalysis has emerged as a particularly effective strategy. Chiral secondary amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes by forming a chiral iminium ion, which then undergoes a highly enantioselective Michael addition. organic-chemistry.org Similarly, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used to generate and control the reaction of chiral enolates. rsc.org

These methods allow for the synthesis of highly functionalized and enantioenriched cyclopropanes from readily available starting materials. rsc.orgorganic-chemistry.org

Kulinkovich Reactions for Cyclopropylamine Synthesis

The Kulinkovich reaction and its variants offer a distinct and highly effective route to cyclopropylamines from carbonyl derivatives and their nitrogen analogues. The parent reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol. organic-chemistry.org The key intermediate is a titanacyclopropane, formed from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. wikipedia.org

This methodology has been ingeniously extended to nitrogen-containing substrates:

Kulinkovich-de Meijere Reaction: This variation uses amides as substrates instead of esters, reacting them with Grignard reagents and a titanium catalyst to produce N-substituted cyclopropylamines. synarchive.com

Kulinkovich-Szymoniak Reaction: This modification allows for the synthesis of primary cyclopropylamines directly from nitriles. organic-chemistry.org The reaction of a nitrile with the titanacyclopropane intermediate forms an azatitanacycle, which upon treatment with a Lewis acid, is converted into the corresponding primary cyclopropylamine. organic-chemistry.org

These titanium-mediated cyclopropanations are powerful tools for accessing primary and secondary cyclopropylamines that can be challenging to synthesize via other routes. synarchive.comorganic-chemistry.orgacsgcipr.org

Transition Metal-Catalyzed C–H Functionalization for Cyclopropylamine Synthesis

The direct functionalization of otherwise inert C–H bonds represents a major advance in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules. Transition metal catalysis is at the forefront of this field, enabling the selective conversion of C–H bonds into new C–C or C-heteroatom bonds.

Regioselectivity and Stereocontrol in C(sp³)–H Activation

Achieving regioselectivity in C–H activation is a significant challenge due to the ubiquity of C–H bonds in most organic molecules. A common and powerful strategy to overcome this is the use of directing groups. nih.gov A directing group is a functional group within the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C–H bond, thereby favoring its activation over others. rsc.org

For the synthesis of cyclopropylamines, this approach can be used to functionalize a C(sp³)–H bond on a pre-existing cyclopropane ring or to construct the cyclopropane ring itself. For example, palladium-catalyzed intramolecular C(sp³)–H functionalization of cyclopropanecarboxamides can be used to synthesize dihydroquinolones. researchgate.net The amide group acts as the directing group, facilitating the activation of a C–H bond on the cyclopropane ring. researchgate.net

The choice of solvent and ligand can be crucial for controlling the regioselectivity of these reactions. In a tandem palladium-catalyzed Heck/C(sp³)–H activation sequence, the polarity of the solvent was found to control which C–H bond in an intermediate was activated, leading to either spiro- or fused-cyclopropane products. nih.gov

Stereocontrol in C–H activation is often achieved by using chiral ligands that create an asymmetric environment around the metal center. Mono-N-protected amino acids have been identified as highly effective ligands for palladium(II)-catalyzed enantioselective C(sp³)–H activation of cyclopropanes. acs.org This strategy, guided by a native tertiary alkylamine directing group within the substrate, allows for the enantioselective arylation of aminomethyl-cyclopropanes, providing a direct route to chiral, highly substituted cyclopropylamine derivatives. researchgate.netchemrxiv.org Computational studies are often employed to understand the transition states and rationalize the origins of stereoselectivity in these complex catalytic cycles. researchgate.net

| Catalyst/Ligand System | Directing Group | C-H Bond Type | Transformation | Key Feature |

| Pd(II) / N-Acetyl Amino Acid | Tertiary Alkylamine | C(sp³)–H on Cyclopropane | Enantioselective Arylation | Ligand controls enantioselectivity of C-H cleavage. chemrxiv.org |

| Pd(0) / Phosphoramidite | Cyclopropanecarboxamide | C(sp³)–H on Cyclopropane | Intramolecular Arylation | Amide directs activation for cyclization. researchgate.net |

| Rh(III) / Cp * | N-Methoxy Amide | C(sp²)–H | Olefination/Annulation | Versatile directing group for various Rh-catalyzed transformations. nih.gov |

| Pd(II) / Various | N-Methallylated Amide | C(sp³)–H (methyl vs. methylene) | Divergent Cyclopropanation | Solvent polarity dictates regioselectivity of C-H activation. nih.gov |

Role of Ligand Structure in Catalytic Enantioselectivity

The enantioselective synthesis of highly substituted cyclopropylamines is critically dependent on the structure of the chiral ligands employed in catalytic systems. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the cyclopropanation reaction. The design of these ligands is a key focus in developing efficient and highly selective synthetic methods. documentsdelivered.com

In rhodium-catalyzed cyclopropanation reactions, for instance, the choice of chiral ligand is paramount in achieving high enantioselectivity. nih.gov Catalysts derived from chiral ligands such as adamantylglycine, specifically Rh2(S-TCPTAD)4, have demonstrated high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes. nih.gov Computational studies suggest that the reaction is facilitated by a weak interaction between the carbenoid and the substrate's carbonyl group. nih.gov The steric and electronic properties of the ligand dictate the orientation of the approaching alkene and the subsequent cyclopropane ring formation, thereby controlling the enantioselectivity.

The development of novel chiral ligands continues to be a vibrant area of research, aiming to provide even more efficient and selective catalysts for the synthesis of a wide range of enantiomerically pure cyclopropylamine derivatives. documentsdelivered.com

Ring-Forming Reactions from Non-Cyclic Precursors

The construction of the cyclopropane ring from acyclic starting materials is a fundamental approach to the synthesis of cyclopropylamines. This strategy often involves the formation of a key intermediate that undergoes a subsequent cyclization reaction.

Aminoboration Strategies

A powerful method for the synthesis of functionalized cyclopropylamines from non-cyclic precursors is the copper-catalyzed aminoboration of methylenecyclopropanes. This strategy allows for the simultaneous introduction of both an amino group and a boryl group, leading to versatile intermediates that can be further elaborated.

In a notable example, the reaction of 1-methylenecyclopropanes with bis(pinacolato)diboron (B136004) and O-benzoyl-N,N-dialkylhydroxylamines, catalyzed by a copper complex, provides access to (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity. The reaction proceeds smoothly under mild conditions. The resulting borylated cyclopropylamines are valuable building blocks for the synthesis of various cyclopropylamine derivatives, including those with potential antidepressant activity.

The synthetic utility of these (borylmethyl)cyclopropylamine products is significant. The boryl group can be transformed into a variety of functional groups. For example, oxidation can yield the corresponding 1,2-aminoalcohols, while homologation followed by oxygenation or amination can produce 1,3-aminoalcohols or 1,3-diamines. Furthermore, the boryl moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl groups. This aminoboration strategy provides a concise and efficient route to densely functionalized and highly substituted cyclopropylamines from readily available non-cyclic precursors.

Cyclization of Halo-amines and Similar Intermediates

The intramolecular cyclization of halo-amines and related intermediates represents a direct and effective method for the formation of the cyclopropane ring in cyclopropylamine synthesis. This approach relies on the intramolecular displacement of a halide by an amino group to form the three-membered ring.

A recent development in this area involves the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.orgchemrxiv.org The reaction proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine. chemrxiv.orgchemrxiv.org The subsequent ring-closure of the resulting intermediate generates the cyclopropylamine product in high diastereoselectivity. chemrxiv.orgchemrxiv.org

The reaction conditions, including the choice of solvent, can have a significant impact on the stereochemical outcome. It has been observed that in the presence of zinc halide salts, cis/trans-isomerization of the cyclopropylamine can occur. chemrxiv.orgchemrxiv.org However, the addition of a polar aprotic co-solvent can suppress this isomerization, leading to the desired trans-diastereomer with high selectivity. chemrxiv.orgchemrxiv.org This methodology provides a valuable route to trans-2-substituted-cyclopropylamines from non-cyclic, halogenated precursors.

The general principle of intramolecular cyclization of halo-amines can be applied to a variety of substrates, offering a versatile strategy for the synthesis of diverse cyclopropylamine derivatives.

Scalable Synthesis and Industrial Relevance of Cyclopropylalkylamines

The industrial production of cyclopropylalkylamines is driven by their increasing importance as key building blocks in the pharmaceutical and agrochemical industries. Consequently, the development of scalable and cost-effective synthetic routes is of paramount importance.

Another industrially relevant approach is the synthesis of non-racemic 1-cyclopropyl alkyl-1-amines. A scalable method has been developed that utilizes inexpensive starting materials such as cyclopropyl methyl ketone and a chiral amine, for example, (S)-(-)-α-phenylethylamine. The process involves the condensation of the ketone and the chiral amine to form an imine, followed by reduction to the corresponding secondary amine, and finally, debenzylation to yield the primary 1-cyclopropyl alkyl-1-amine. This method is well-suited for large-scale industrial production due to its use of readily available reagents and straightforward reaction conditions.

The development of such scalable synthetic methods is crucial for meeting the growing demand for complex cyclopropylalkylamines in various industrial applications.

Mechanistic Investigations of Reactions Involving 1 Cyclopropylethyl Cyclopropylmethyl Amine Structural Motifs

Ring-Opening Reactions of Cyclopropylmethyl Systems

The cyclopropylmethyl moiety, a key structural feature of (1-Cyclopropylethyl)(cyclopropylmethyl)amine, is renowned for its propensity to undergo ring-opening reactions. This reactivity stems from the significant strain energy inherent in the three-membered ring, which is estimated to be around 115 kJ/mol. psu.edu Homolytic or heterolytic cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring relieves this strain, leading to the formation of more stable, open-chain species. The rapidity of this rearrangement has established the cyclopropylmethyl group as a widely used mechanistic probe to detect the presence of radical or cationic intermediates in chemical and enzymatic reactions. psu.edu

Factors Influencing Regioselectivity and Stereospecificity in Ring-Opening Processes

The regioselectivity and stereospecificity of cyclopropylmethyl ring-opening are governed by a combination of electronic, steric, and stereoelectronic factors.

Regioselectivity: The cleavage of a specific C-C bond in the cyclopropane ring is influenced by several factors:

Stability of the Resultant Intermediate: The ring will preferentially open to form the most stable intermediate. For instance, substituents that can stabilize a radical or cationic center, such as phenyl or ester groups, will direct the cleavage to form a benzylic, tertiary, or otherwise stabilized species. psu.eduacs.org

Relief of Strain: In polycyclic systems, the ring-opening may be driven by the relief of additional strain inherent in the larger structure. psu.edu

Dipolar Factors: The transition state for ring-opening can possess dipolar character, and substituents that stabilize this charge separation can accelerate the reaction and influence the site of cleavage. psu.edu

Catalyst Control: In metal-catalyzed reactions, the regioselectivity can be dictated by the catalyst's interaction with the substrate. For example, in palladium-catalyzed reactions of methylenecyclopropyl ketones, the choice of catalyst and conditions can selectively trigger cleavage of different C-C bonds to yield distinct heterocyclic products like 4H-pyrans or various substituted furans. nih.gov

Stereospecificity: Maintaining stereochemical integrity during ring-opening is a significant challenge, particularly in radical reactions. researchgate.net However, high stereospecificity can be achieved under certain conditions.

Concerted vs. Stepwise Mechanisms: Reactions that proceed through a concerted mechanism or have a very short-lived intermediate are more likely to be stereospecific. In electrophilic ring-opening reactions, the attack of an electrophile and the C-C bond cleavage can occur in a way that dictates the stereochemistry of the final product. rsc.org

Substrate Control: The inherent stereochemistry of the starting material can direct the outcome. Computational studies have shown that substrate-directed radical addition followed by a stereospecific ring-opening of the resulting cyclopropyl (B3062369) radical can lead to products with extraordinary stereocontrol. researchgate.net

Metal-Controlled Stereochemistry: In metal-catalyzed processes, the stereochemistry is often controlled by the metal center. For instance, in the tandem Heck–cyclopropane ring-opening reaction, the initial Heck insertion creates a stable carbon-palladium bond whose configuration controls the subsequent ring-opening, leading to high diastereoselectivity. nih.govacs.org The high stereospecificity observed in certain ring-opening reactions with organocuprates argues against radical anion intermediates and supports a direct nucleophilic attack mechanism. researchgate.net

Reaction Mechanisms of Metal-Catalyzed Transformations

The this compound scaffold is a valuable substrate for metal-catalyzed C–H functionalization reactions, enabling the synthesis of complex chiral amines. nih.govnih.gov Palladium and iron catalysts have been particularly prominent in these transformations.

Elucidation of Pd(II)/Pd(IV) and Pd(II)/Pd(0) Catalytic Cycles in C–H Functionalization

Palladium-catalyzed C–H activation of free cyclopropylmethylamines can proceed through two primary catalytic cycles, Pd(II)/Pd(IV) and Pd(II)/Pd(0), depending on the coupling partner and reaction conditions. nih.govnih.gov

Pd(II)/Pd(IV) Cycle: This cycle is commonly invoked for C–H arylations using aryl iodides. nih.govbeilstein-journals.orgexlibrisgroup.com The generally accepted mechanism involves several key steps:

C–H Activation: The amine substrate coordinates to a Pd(II) complex, followed by C–H bond cleavage to form a five-membered palladacycle intermediate. beilstein-journals.org This step is often the rate-determining step.

Oxidative Addition: The aryl iodide oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate. beilstein-journals.org

Reductive Elimination: The aryl and alkyl groups on the Pd(IV) center couple, leading to C–C bond formation and release of the functionalized product. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle. beilstein-journals.org

Pd(II)/Pd(0) Cycle: This pathway is operative in olefination and carbonylation reactions. nih.govnih.gov

C–H Activation: Similar to the Pd(II)/Pd(IV) cycle, the reaction initiates with the formation of a Pd(II)-palladacycle.

Coordinative Insertion: The olefin or carbon monoxide coordinates to the palladium center and inserts into the Pd-C bond.

β-Hydride Elimination/Reductive Elimination: For olefination, a β-hydride elimination step typically occurs to release the olefinated product and a Pd-H species, which then reductively eliminates with a base to regenerate the active Pd(II) catalyst. For carbonylation, subsequent steps lead to the formation of lactams. nih.gov The ability of a single catalyst system to engage in both cycles significantly enhances its synthetic utility. nih.govnih.gov

Proposed Mechanisms for Enantioselective Catalysis

Achieving enantioselectivity in these transformations requires the use of chiral ligands that can effectively control the stereochemical outcome of the C–H activation or subsequent bond-forming steps.

One successful strategy involves the use of a chiral bidentate thioether ligand in palladium-catalyzed C–H functionalization of free cyclopropylmethylamines. nih.govnih.gov The proposed mechanism for enantiocontrol relies on the ligand's ability to:

Form a Chiral Pocket: The chiral ligand creates a specific steric environment around the palladium center.

Enable Bidentate Coordination: This coordination mode favors the generation of a key mono(amine)-Pd(II) intermediate, which is crucial for enabling the enantioselective C–H activation of the free amine. nih.govnih.gov

Control Diastereomeric Transition States: During the C–H activation step, the chiral ligand differentiates between the two enantiotopic γ-C–H bonds of the cyclopropylmethylamine substrate. This leads to two diastereomeric transition states, one of which is significantly lower in energy, resulting in the preferential formation of one enantiomer of the product.

Another effective approach utilizes mono-N-protected amino acid (MPAA) ligands for the enantioselective arylation of cyclopropyl C–H bonds. exlibrisgroup.com In this system, the ligand enforces a chiral conformation in the transition state of the C–H cleavage step, thereby achieving high levels of enantioselectivity (up to 99.5% ee). exlibrisgroup.com The enantiocontrol exerted by the catalyst can even override the inherent diastereoselectivity of a chiral substrate. exlibrisgroup.com Similarly, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been achieved using a dual catalyst system comprising a chiral Lewis acid and a photoredox catalyst, where the chiral ligand controls the stereochemistry of the key C-C bond-forming step. nih.gov

Iron-Catalyzed Cross-Coupling Mechanistic Insights

Iron-catalyzed cross-coupling reactions are attractive due to the low cost and low toxicity of iron. nih.gov However, their mechanisms are often complex and not fully understood, largely due to the propensity of iron to access multiple oxidation states and the paramagnetic nature of many intermediates, which complicates characterization. nih.gov

While a definitive mechanism for the cross-coupling involving cyclopropylamine (B47189) derivatives is not fully established, several general features of iron catalysis are relevant:

Involvement of Radical Species: Many iron-catalyzed cross-couplings are proposed to proceed via radical pathways. researchgate.netnih.govmdpi.com For instance, in the coupling of alkyl halides with aryl Grignard reagents, a radical clock substrate containing a cyclopropane ring would likely undergo ring-opening if a radical intermediate is formed.

Multiple Iron Oxidation States: Catalytic cycles may involve Fe(I)/Fe(III), Fe(0)/Fe(II), or other oxidation state manifolds. The specific cycle is highly dependent on the ligands, substrates, and reaction conditions. nih.gov

Role of Additives: Additives like N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) can be crucial, potentially acting as ligands to stabilize reactive iron species or to modulate the reactivity of the Grignard reagent. nih.gov

A plausible, though generalized, mechanism for an iron-catalyzed cross-coupling of a cyclopropylamine derivative with a Grignard reagent might involve the formation of a low-valent iron species, which then reacts with an electrophile. Subsequent transmetalation with the Grignard reagent and reductive elimination would yield the cross-coupled product and regenerate the active iron catalyst. nih.govrsc.org The potential for radical intermediates in these pathways is high, and any cyclopropylmethyl radical formed would be expected to undergo rapid ring-opening, a factor that must be considered in reaction design. researchgate.net

Intramolecular Rearrangements and Cycloisomerizations

Extensive searches of scientific literature and chemical databases did not yield specific studies on the intramolecular rearrangements and cycloisomerizations of this compound. The following sections are based on established principles of reactivity for closely related structural motifs, providing a theoretical framework for the potential behavior of this specific compound.

Pericyclic Reactions of Cyclopropyl-Activated Systems

Pericyclic reactions are concerted processes that occur through a cyclic transition state. The presence of cyclopropyl groups can significantly influence the feasibility and outcome of these reactions due to ring strain and the unique electronic properties of the cyclopropane ring. While no specific pericyclic reactions involving this compound have been documented, analogous systems containing vinylcyclopropane (B126155) moieties are known to undergo Cope rearrangements.

For a compound like this compound, a hypothetical pericyclic reaction would necessitate the presence of unsaturation within the molecule to form the required cyclic array of electrons. For instance, if an unsaturated substituent were present on one of the cyclopropyl rings or the ethyl/methyl groups, sigmatropic shifts or electrocyclizations could be envisioned. The Woodward-Hoffmann rules would govern the stereochemical outcome of such concerted reactions, dictating whether the process is thermally or photochemically allowed.

Table 1: Hypothetical Pericyclic Reactions and Controlling Factors

| Reaction Type | Required Structural Feature | Controlling Principles | Predicted Outcome |

| Sigmatropic Rearrangement | Allylic or vinylic substituent | Woodward-Hoffmann rules, Orbital symmetry | Migration of a sigma bond across a pi system |

| Electrocyclization | Conjugated pi system | Woodward-Hoffmann rules, Frontier Molecular Orbital (FMO) Theory | Ring formation or opening with specific stereochemistry |

| Cycloaddition | Unsaturated reaction partner | FMO Theory, Conservation of orbital symmetry | Formation of a new ring |

Note: This table is based on theoretical principles and does not represent experimentally observed reactions for this compound.

Cyclopropylcarbinyl Cation Rearrangements

The formation of a carbocation adjacent to a cyclopropyl group, known as a cyclopropylcarbinyl cation, is a well-studied phenomenon. nih.govchemrxiv.orgacs.orgrsc.org Such cations are known to be highly stabilized through delocalization of the positive charge into the cyclopropane ring, often described as a non-classical carbocation. nih.gov These intermediates are prone to rapid skeletal rearrangements.

In the context of this compound, protonation or alkylation of the amine followed by loss of a leaving group from a carbon adjacent to a cyclopropyl ring could, in theory, generate a cyclopropylcarbinyl cation. For instance, if the nitrogen atom were to be part of a leaving group (e.g., after derivatization), a cation could be formed at the carbon of the ethyl group or the methyl group.

The generated cyclopropylcarbinyl cation can undergo a characteristic ring-opening rearrangement to form a homoallylic cation. nih.govacs.orgresearchgate.net This process is typically very rapid and often irreversible. The specific homoallylic cation formed would depend on which bond of the cyclopropyl ring cleaves. Subsequent reaction with a nucleophile would lead to the formation of a rearranged product.

Table 2: Potential Products from Cyclopropylcarbinyl Cation Rearrangement

| Initial Cation Location | Cyclopropyl Ring Involved | Plausible Rearranged Cation | Potential Final Product (after nucleophilic attack) |

| Carbon of the 1-cyclopropylethyl group | Cyclopropyl group on the ethyl substituent | Homoallylic cation | Open-chain or larger ring amine derivative |

| Carbon of the cyclopropylmethyl group | Cyclopropyl group on the methyl substituent | Homoallylic cation | Open-chain or larger ring amine derivative |

Note: This table outlines theoretical pathways as no experimental data for this compound is available.

Detailed mechanistic studies on analogous systems often employ computational methods, such as Density Functional Theory (DFT), to investigate the energy barriers and geometries of the transition states for these rearrangements. chemrxiv.org Such studies help in understanding the factors that control the regioselectivity and stereoselectivity of these complex transformations.

Computational and Theoretical Studies on Cyclopropylamine Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including those involving cyclopropylamines. mdpi.com DFT calculations allow researchers to map out potential energy surfaces, identify intermediates and transition states, and determine the most plausible reaction pathways.

In the context of cyclopropyl (B3062369) systems, DFT has been used to study a variety of transformations. For instance, it has been employed to clarify the mechanism and origin of diastereoselectivity in the cyclopropanation of alkenes. acs.org DFT calculations can compare different potential pathways, such as those involving N-, C-, or O-bound boron-activated species in B(C6F5)3-catalyzed reactions, to identify the most energetically favorable route. acs.org

DFT is also applied to understand the chemoselectivity of reactions like the phosphine-catalyzed ring-opening of cyclopropyl ketones. rsc.org Such studies can elucidate multi-step processes that may include nucleophilic substitution, intramolecular Michael addition, proton transfer, and Wittig reactions. rsc.org By analyzing the computed energy barriers for different pathways, researchers can explain why a particular product is formed preferentially. rsc.org Furthermore, theoretical studies using DFT have demonstrated the mechanism of asymmetric [3 + 2] photocycloadditions with cyclopropylamines, helping to understand how chiral catalysts control enantioselectivity. rsc.org These computational models can explore the stereochemically relevant steps, focusing on the origin of selectivity during radical addition and cyclization processes. rsc.org

Computational Modeling of Transition States and Intermediate Species

The high reactivity of the cyclopropane (B1198618) ring is often harnessed in synthetic chemistry, particularly in ring-opening reactions. longdom.org Computational modeling is essential for understanding the fleeting structures of transition states and intermediates that govern these transformations. mit.edu Calculating the geometries and energies of these species provides a deep understanding of reaction barriers and kinetics. youtube.com

For example, in the tandem Heck-cyclopropane ring-opening reaction, computational methods can be used to calculate the structures of the transition states involved, revealing their relative energies and shedding light on the reaction's selectivity. researchgate.net The presence of donor-acceptor (D-A) substituents on the cyclopropane ring facilitates ring-opening by creating a highly polarized bond, a process that has been extensively investigated through computational modeling. acs.org

Modern machine-learning approaches are also being developed to predict transition state structures much more quickly than traditional quantum chemistry methods like DFT. mit.edu While DFT can take hours or days for a single calculation, these new models can generate a structure in seconds. mit.edu These methods are vital for designing new catalysts and understanding complex reaction networks, such as those that might have been relevant to the origins of life. mit.edu For cyclopropylamines, modeling intermediates is also key, as seen in studies of their metabolic activation where oxidation can lead to reactive ring-opened products like α,β-unsaturated aldehydes. acs.org

Analysis of Strain Energy and Electronic Properties of the Cyclopropane Ring

The cyclopropane ring's unique chemical behavior is a direct consequence of its significant ring strain and distinct electronic structure. longdom.org Computational analyses have been fundamental in quantifying these properties. The total ring strain of cyclopropane is approximately 27.6 kcal/mol, a value derived from comparing its heat of combustion to that of larger, less strained cycloalkanes. masterorganicchemistry.commasterorganicchemistry.com This high strain arises from two main sources: angle strain and torsional strain. masterorganicchemistry.com

Angle Strain : The internal C-C-C bond angles are compressed to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbon. This forces the C-C bonding orbitals to bend outwards, resulting in weaker "bent bonds". masterorganicchemistry.comresearchgate.net

Torsional Strain : The C-H bonds on adjacent carbon atoms are locked in a fully eclipsed conformation, which introduces additional instability that cannot be relieved by bond rotation. masterorganicchemistry.com

The unusual bonding in cyclopropane also alters its electronic properties. Due to the increased p-character in the C-C bonds, the carbon atoms are more electronegative than typical sp³ carbons. masterorganicchemistry.commasterorganicchemistry.com This has been described as a form of σ-aromaticity, where σ-electrons are delocalized in the surface of the three-membered ring, providing a stabilization of at least 17 kcal/mol that partially counteracts the high strain. colab.ws

Computational methods allow for the calculation and comparison of strain energies across various polycyclic systems containing cyclopropane rings.

| Compound | Calculated Strain Energy (kcal/mol) | Reference Sum of Constituent Rings (kcal/mol) |

|---|---|---|

| Cyclopropane | 27.5 | N/A |

| Cyclobutane | 26.8 | N/A |

| Spiropentane | 62.9 | 54.8 (2 x Cyclopropane) |

| Bicyclobutane | 66.5 | 54.8 (2 x Cyclopropane) |

| [2.1.0]Bicyclopentane | 55.6 | 54.7 (Cyclopropane + Cyclobutane) |

Data compiled from multiple sources. mdpi.com

Prediction of Reactivity and Selectivity in Novel Transformations

A primary goal of computational chemistry is to predict the outcome of unknown reactions, guiding experimental efforts toward promising new transformations. For cyclopropylamine (B47189) systems, theoretical models can predict both reactivity and selectivity by analyzing the factors that control reaction pathways. rsc.org

Qualitative understanding suggests that stereoselectivity arises from differences in steric and electronic effects between multiple competing reaction pathways. arxiv.org Computational models, particularly DFT, can quantify these differences. For example, in the asymmetric photocycloaddition of cyclopropylamines, DFT calculations can model the interaction between the substrate, the olefin, and the chiral H-bonding catalyst. rsc.org By comparing the activation energies for the formation of different stereoisomers, the model can predict the enantiomeric excess (ee) of the reaction, which often aligns well with experimental results. rsc.org

Local reactivity index analysis, another computational tool, can show how the reactivity of potential active sites determines the chemoselectivity of a reaction. rsc.org Substituent effects can also be modeled to predict how electron-withdrawing or electron-donating groups will influence the reaction rate and outcome. For instance, an electron-withdrawing group can facilitate the ring-opening of cyclopropanes by reducing the electron density of the C-C bonds. rsc.org As computational methods and machine learning techniques become more sophisticated, their predictive power for designing novel, highly selective reactions continues to grow. arxiv.org

Energy Frameworks and Intermolecular Interactions in Cyclopropyl-Containing Compounds

While much of computational chemistry focuses on individual molecules, understanding the solid-state properties of compounds requires analyzing the complex network of intermolecular interactions within a crystal lattice. The "energy frameworks" approach is a powerful method for visualizing and quantifying these interactions. researchgate.netrsc.org

This method combines accurate calculations of pairwise intermolecular interaction energies with a graphical representation of their magnitude and topology. researchgate.net The calculations typically use monomer wavefunctions obtained at a DFT level (e.g., B3LYP/6-31G(d,p)) and sum the electrostatic, polarization, dispersion, and exchange-repulsion energy terms for molecular pairs. researchgate.net The resulting interaction energies are then visualized as cylinders connecting the centers of mass of interacting molecules, with the cylinder radius being proportional to the strength of the interaction. researchgate.net

This approach allows researchers to understand the anisotropy of the crystal packing and relate it to macroscopic properties. rsc.org For example, energy frameworks can help explain why some crystals bend while others shatter when a force is applied or why different polymorphs of a drug have different tabletability. researchgate.net The framework diagrams can be separated into their constituent energy components (e.g., electrostatic and dispersion) to identify the dominant forces holding the crystal together. nih.gov For cyclopropyl-containing compounds, this analysis would reveal how the unique shape and electronic nature of the cyclopropane ring influence crystal packing and the resulting material properties.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Construction of Complex Molecular Architectures and Scaffolds

The unique three-dimensional structure imparted by the cyclopropyl (B3062369) groups makes (1-Cyclopropylethyl)(cyclopropylmethyl)amine and related cyclopropylamines valuable building blocks for creating complex molecular architectures. researchgate.net Small ring systems are crucial in chemical synthesis, serving as foundational scaffolds for pharmacologically active compounds. researchgate.net Their inherent ring strain enables diverse chemical transformations, including ring expansions and ring-opening processes, which are critical for building intricate molecular frameworks. researchgate.net

The incorporation of the cyclopropylamine (B47189) motif can significantly influence the properties of a molecule. In drug discovery, the cyclopropyl ring is often used to enhance metabolic stability, improve potency, reduce off-target effects, and restrict the conformation of molecules to facilitate more favorable binding to biological targets. researchgate.net Chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl ketones, which can be further transformed into a variety of chiral cyclopropane-containing scaffolds. mdpi.com This highlights the utility of cyclopropane (B1198618) derivatives in generating structurally diverse molecules that are valuable for medicinal chemistry. mdpi.com

The synthesis of molecules containing these scaffolds often relies on the reactivity of the amine. For instance, cyclopropylamines can undergo photoactivated cycloaddition reactions. N-aryl cyclopropylamines can participate in formal [3+2] cycloadditions with electron-deficient olefins under photochemical conditions to yield substituted pyrrolidines, demonstrating a method for constructing five-membered nitrogen-containing rings. chemrxiv.org

| Scaffold Type | Synthetic Utility of Cyclopropylamine Moiety | Key Transformations |

| Polycyclic Frameworks | Introduction of conformational rigidity and metabolic stability. | Ring expansions, cycloadditions, ring-opening reactions. |

| Chiral Scaffolds | Access to enantiopure building blocks for medicinal chemistry. | Chemoenzymatic assembly, stereoselective cyclopropanation. |

| Pyrrolidine Derivatives | Construction of five-membered heterocyclic rings. | Photochemical [3+2] cycloaddition reactions. |

Precursors for Substituted Amino Acids and Peptidomimetics

Cyclopropylamine derivatives are instrumental in the synthesis of non-natural amino acids and peptidomimetics. The incorporation of amino acids containing cyclopropane rings, such as cyclopropylglycine, into peptide chains can dramatically affect the secondary structure and conformational flexibility of the resulting peptide. chemrxiv.org This modification can also enhance metabolic stability by making the peptide more resistant to enzymatic degradation. chemrxiv.orgnih.gov

The synthesis of these specialized amino acids often involves leveraging the unique reactivity of cyclopropane precursors. For example, optically active cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone surrogates through an aza-Michael reaction, a process that allows for the creation of highly enantioenriched peptidomimetics. chemrxiv.org The review of synthetic methods for cyclopropylglycines highlights various approaches, including enzymatic reactions and the modification of cyclopropanecarbaldehydes via the Strecker reaction. mdpi.com These methods underscore the importance of cyclopropane-containing building blocks in accessing novel amino acid structures.

The conformational constraints imposed by the cyclopropyl group are particularly valuable in designing peptidomimetics that mimic the secondary structures of natural peptides, such as β-turns and α-helices. beilstein-journals.org By replacing natural amino acids with cyclopropyl-containing analogs, chemists can fine-tune the pharmacological properties of peptides, leading to improved bioavailability and therapeutic efficacy. frontiersin.org

Cyclopropylamine Derivatives in Glycosylation Chemistry and Protecting Group Strategies

While the use of cyclopropylamine derivatives in glycosylation chemistry and as protecting groups is a more specialized area, the inherent properties of the amine functionality allow for its potential application in these contexts. The nucleophilicity of the amine in this compound could, in principle, be utilized in reactions central to carbohydrate chemistry.

In protecting group strategies, the secondary amine could be derivatized to form a carbamate or an amide, which can be stable under certain reaction conditions and later removed. For instance, N-Boc-protected (1-cyclopropyl)cyclopropylamine is an intermediate in a scalable synthesis route, where the Boc (tert-butyloxycarbonyl) group serves to protect the amine during one step and is later removed using acid. nih.gov This general principle could be applied to this compound, allowing other parts of a complex molecule to be modified without interference from the reactive amine. The specific steric bulk provided by the 1-cyclopropylethyl and cyclopropylmethyl groups might offer unique selectivity in certain protection and deprotection schemes.

Applications in Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify compounds with novel biological functions. nih.gov Cyclopropane-containing building blocks, including amines like this compound, are valuable in DOS due to the unique three-dimensional structures they introduce. nih.gov

A chemoenzymatic strategy can be employed to generate diverse and enantiopure cyclopropane building blocks. nih.gov For example, engineered enzymes can catalyze the formation of cyclopropanes with a functional handle, such as a boronic ester, which can then be readily derivatized through various cross-coupling reactions to produce a library of distinct compounds. nih.gov This approach combines the high selectivity of biocatalysis with the broad applicability of chemical diversification methods, making it a powerful tool for creating compound libraries for drug discovery. nih.gov

The "split-and-pool" synthesis strategy is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds on solid supports. wikipedia.orgyoutube.com By incorporating a building block like this compound into such a synthetic sequence, a multitude of derivatives can be produced, each with a unique combination of substituents. These libraries can then be screened in high-throughput assays to identify molecules with desired biological activities. vipergen.com The generation of such libraries is crucial for identifying lead compounds for new therapeutics. curiaglobal.com

| Library Generation Strategy | Role of Cyclopropylamine Building Block | Outcome |

| Diversity-Oriented Synthesis (DOS) | Introduces skeletal diversity and 3D complexity. | Novel, structurally diverse small molecule libraries. nih.govsci-hub.se |

| Chemoenzymatic Approach | Serves as a chiral core that can be chemically diversified. | Enantiopure cyclopropane-containing compound collections. nih.gov |

| Combinatorial "Split-and-Pool" Synthesis | Acts as a variable building block in a multi-step synthesis. | Large libraries of related compounds for high-throughput screening. wikipedia.orgnih.gov |

Utility in the Synthesis of Substituted Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. mdpi.comfrontiersin.org Cyclopropylamines serve as versatile precursors for the synthesis of these important structures. The strain in the cyclopropane ring can be harnessed to drive ring-opening and cyclization reactions.

One notable application is the synthesis of substituted pyrroles. Alkylidenecyclopropyl ketones can react with amines in a ring-opening cyclization process to efficiently produce 2,3,4-trisubstituted pyrroles. organic-chemistry.org The mechanism is believed to involve the cleavage of a distal C-C bond in the cyclopropane ring, followed by ring expansion and aromatization. organic-chemistry.org Similarly, N-aryl cyclopropylamines can undergo photochemical [3+2] cycloaddition reactions to form pyrrolidines. chemrxiv.org

Future Perspectives in Cyclopropylamine Research

Development of Novel Stereoselective Methodologies for Advanced Cyclopropylamine (B47189) Structures

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. The development of novel stereoselective methods for constructing advanced cyclopropylamine structures is a key area of future research. Significant progress has been made in the enantioselective synthesis of cyclopropylamine derivatives through various strategies, including the adaptation of classical cyclopropanation methods like the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins nih.gov.

Recent advancements have focused on developing highly stereoselective routes to densely functionalized cyclopropylamines. For instance, a copper-catalyzed aminoboration of methylenecyclopropanes has been developed to produce (borylmethyl)cyclopropylamines with high regio- and diastereoselectivity nih.gov. These products serve as versatile building blocks for further transformations, such as the synthesis of trans-2-arylcyclopropylamine derivatives, which are of interest in medicinal chemistry nih.gov.

Another promising approach involves the stereoselective cyclopropanation of multisubstituted enesulfinamides via a Simmons-Smith reaction, which allows for the asymmetric construction of α-tertiary cyclopropylamine derivatives containing β-quaternary stereocenters ed.ac.uk. Furthermore, tandem methods for the catalytic asymmetric preparation of enantioenriched cyclopropylamines have been reported, showcasing the potential for one-pot procedures to generate complex structures with multiple stereocenters researchgate.net.

Future efforts will likely focus on expanding the substrate scope of these reactions, improving catalyst efficiency, and developing new catalytic systems that can achieve even higher levels of stereocontrol for a wider range of complex cyclopropylamine targets.

Table 1: Comparison of Selected Stereoselective Methodologies for Cyclopropylamine Synthesis

| Methodology | Key Features | Achieved Stereoselectivity | Potential Applications |

| Copper-Catalyzed Aminoboration | High regio- and diastereoselectivity | High | Synthesis of potential antidepressants |

| Simmons-Smith Cyclopropanation of Enesulfinamides | Asymmetric construction of α-tertiary and β-quaternary stereocenters | High stereocontrol | Access to sterically hindered cyclopropylamines |

| Tandem Asymmetric Synthesis | One-pot procedure for multiple stereocenters | Good to excellent enantioselectivity (76-94% ee) | Efficient synthesis of complex amino cyclopropyl (B3062369) carbinols |

Exploration of New Reactivity Modes for Strained Cyclopropylamine Systems

The inherent ring strain of the cyclopropane (B1198618) ring endows cyclopropylamines with unique reactivity, making them valuable synthetic intermediates. The cleavage of C-C single bonds in cyclopropylamine-based systems is a powerful strategy for constructing diverse molecular scaffolds acs.orgescholarship.org. Future research will continue to explore new ways to harness this strain for novel chemical transformations.

One area of active investigation is the use of radical-mediated reactions. For example, the aminative ring-opening of cyclopropenes with an iron-aminyl radical has been shown to produce tetrasubstituted alkenyl nitriles with excellent stereoselectivity nih.gov. Computational studies suggest that the amino group facilitates the ring-opening of the cyclopropyl radical, dictating the stereochemistry of the final product nih.gov.

Formal cycloadditions driven by the homolytic opening of strained cyclopropylamine systems represent another exciting frontier. These reactions can generate functionally decorated sp3-rich ring systems that are otherwise difficult to access americanpharmaceuticalreview.com. The development of asymmetric versions of these photocycloadditions, using cooperative visible-light-driven photoredox and chiral hydrogen-bond catalysis, has enabled the synthesis of enantioenriched cyclopentylamines researchgate.net.

Future work in this area will likely focus on discovering new catalysts and reaction conditions to control the regioselectivity and stereoselectivity of these ring-opening and cycloaddition reactions, as well as applying these methods to the synthesis of complex natural products and pharmaceuticals.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. The integration of flow chemistry and other sustainable practices into the synthesis of cyclopropylamines is a critical area for future development. Flow chemistry offers several advantages over traditional batch processes, including improved safety, higher efficiency, and better scalability researchgate.net.

The efficient production of cyclopropylamine itself has been demonstrated using a continuous-flow microreaction system, achieving high yields in short residence times nih.govresearchgate.net. This approach addresses some of the challenges associated with the traditional batch synthesis, such as low production efficiency and process complexity nih.gov. Furthermore, two-step continuous flow-driven syntheses have been developed for more complex cyclopropylamine derivatives, such as 1,1-cyclopropane aminoketones, highlighting the potential of flow chemistry for multistep sequences beilstein-journals.orgchemrxiv.org.

Looking ahead, the push for more sustainable production methods will drive innovations in biocatalysis and the use of renewable feedstocks for cyclopropylamine synthesis aip.orgnih.gov. The development of more environmentally friendly synthetic routes will not only reduce the environmental impact of chemical manufacturing but also make these valuable compounds more accessible for a wider range of applications aip.orgnih.gov. The demand for sustainable synthesis methods is expected to grow, improving environmental compliance and operational efficiency in the production of cyclopropylamine derivatives mdpi.com.

Table 2: Advantages of Flow Chemistry in Cyclopropylamine Synthesis

| Feature | Benefit |

| Enhanced Safety | Safe handling of hazardous reagents and intermediates |

| Increased Efficiency | Higher yields and productivity with shorter reaction times |

| Scalability | Easier to scale up from laboratory to industrial production |

| Process Control | Precise control over reaction parameters (temperature, pressure, etc.) |

Advanced Spectroscopic Characterization Techniques for In-Depth Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced spectroscopic and computational techniques are playing an increasingly important role in providing detailed mechanistic insights into reactions involving cyclopropylamines.

Computational Methods: Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms, reactivity, and stereoselectivity of reactions involving cyclopropane derivatives escholarship.orgyoutube.com. DFT calculations can be used to model transition states, calculate activation energies, and predict the most likely reaction pathways chemrxiv.orgrsc.org. For example, computational studies have been used to understand the stereoselective aminative ring-opening of cyclopropenes and the gas-phase pyrolysis of cyclopropylamine nih.govchemrxiv.org.

Spectroscopic Techniques: High-resolution spectroscopic methods provide invaluable experimental data to complement computational studies. For instance, high-resolution Fourier transform infrared spectroscopy coupled to a synchrotron has been used to study the pure rotational and rovibrational spectra of cyclopropylamine, providing detailed information about its conformational landscape americanpharmaceuticalreview.comresearchgate.netmdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for mechanistic analysis in solution-phase chemistry nih.goved.ac.ukresearchgate.net. In-situ NMR monitoring allows for the real-time tracking of reaction progress, the identification of intermediates, and the determination of kinetic parameters nih.gov. The use of stereochemically defined cyclopropanes as mechanistic probes in conjunction with ¹H NMR analysis has provided key insights into the reversibility of rearrangement reactions nih.gov.

Furthermore, in-situ Raman and infrared spectroscopy are emerging as powerful tools for real-time monitoring of mechanochemical and other reactions, providing valuable data on reaction kinetics and the formation of intermediates researchgate.netaip.org.

The continued development and application of these advanced analytical techniques will be essential for unraveling the intricate details of cyclopropylamine reactivity and for guiding the design of the next generation of synthetic methodologies.

Q & A

Q. What are the established synthetic routes for (1-Cyclopropylethyl)(cyclopropylmethyl)amine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound typically involves reductive amination or nucleophilic substitution (e.g., using cyclopropylmethyl halides). Key parameters for optimization include:

- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for reductive amination .

- Temperature : Room temperature (RT) for mild reactions or reflux for nucleophilic substitutions .

- Reducing agents : Sodium triacetoxyborohydride (NaBH(OAc)₃) improves selectivity in reductive amination .